molecular formula C17H24O3 B1328094 Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate CAS No. 898778-38-6

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate

Cat. No.: B1328094
CAS No.: 898778-38-6
M. Wt: 276.4 g/mol
InChI Key: WHUXVYMLJIDVMG-UHFFFAOYSA-N
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Description

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-isopropylphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-isopropylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and keto groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Both compounds contain an ester group, but Ethyl acetoacetate has a simpler structure with a keto group at the third position.

    Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a more complex structure with additional functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(4-propan-2-ylphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)8-6-5-7-16(18)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUXVYMLJIDVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645761
Record name Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-38-6
Record name Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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